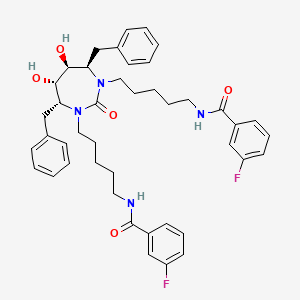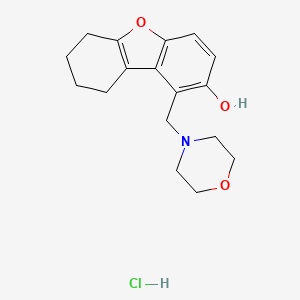
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the dibenzofuran core, followed by the introduction of the tetrahydro group and the morpholinylmethyl substituent. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Applications De Recherche Scientifique
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which lacks the tetrahydro and morpholinylmethyl groups.
Morpholine derivatives: Compounds with similar morpholine substituents but different core structures.
Tetrahydrofuran derivatives: Compounds with similar tetrahydro groups but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
118638-15-6 |
|---|---|
Formule moléculaire |
C17H22ClNO3 |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
1-(morpholin-4-ylmethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c19-14-5-6-16-17(12-3-1-2-4-15(12)21-16)13(14)11-18-7-9-20-10-8-18;/h5-6,19H,1-4,7-11H2;1H |
Clé InChI |
MQHTVBDSWMHTSD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3CN4CCOCC4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


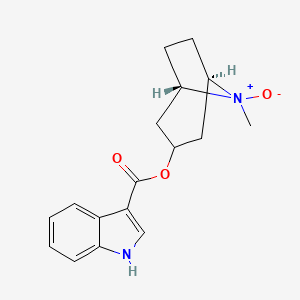

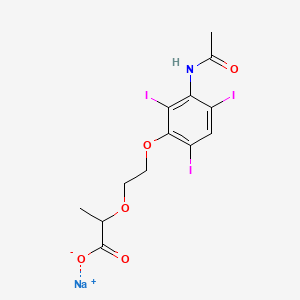
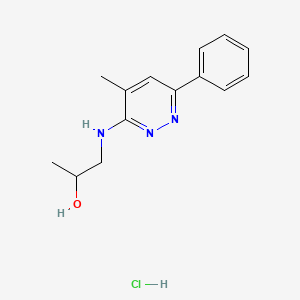
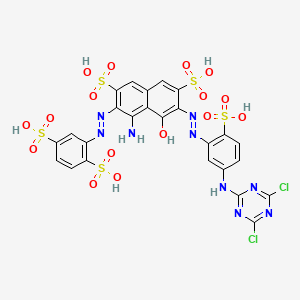

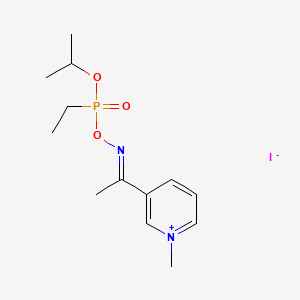
![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)
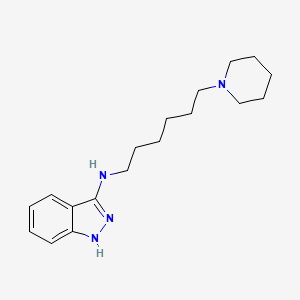

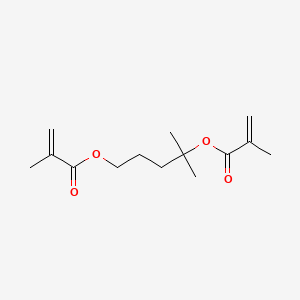

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
